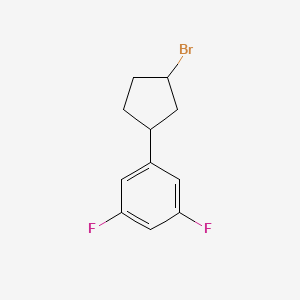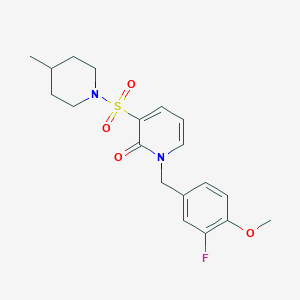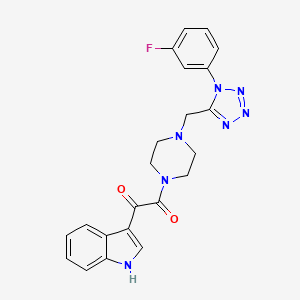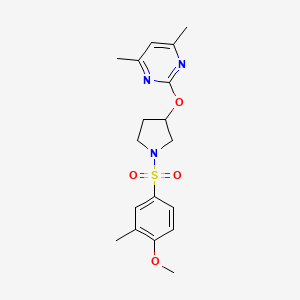![molecular formula C19H12F3N3S B2849959 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 473714-97-5](/img/structure/B2849959.png)
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a useful research compound. Its molecular formula is C19H12F3N3S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations offer insights into the interaction mechanisms and electronic properties of similar compounds. For example, the study of a structurally related compound involved DFT calculations to optimize molecular geometry and predict vibrational spectra. Molecular parameters, intramolecular charge transfers, and biological effects were assessed through molecular docking results, indicating potential for biological applications (Viji et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of isostructural compounds with related molecular frameworks have been documented. These efforts include the crystallization and single-crystal diffraction studies to understand the molecular conformation and packing within the crystal structure, laying the groundwork for material science applications (Kariuki et al., 2021).
Antimicrobial Applications
Compounds with the pyrazole and thiazole moieties have shown promising antimicrobial activities. For instance, derivatives synthesized from hydrazonoyl halides exhibited significant bacterial growth inhibition, highlighting their potential as antimicrobial agents (Abdelhamid et al., 2007).
Antihyperglycemic Agents
Research into structurally similar compounds has led to the identification of potent antihyperglycemic agents in animal models. The study focused on the synthesis, structure-activity relationship, and pharmacological characterization of these agents, contributing to the development of new treatments for diabetes (Kees et al., 1996).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The compound’s effects on these pathways can lead to downstream effects such as changes in gene expression, protein synthesis, and cellular metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its lipophilicity, which could potentially improve its absorption and distribution
Result of Action
Similar compounds have been reported to have various biological activities, including anticancer and antioxidant activities . These effects are likely the result of the compound’s interactions with its targets and its effects on biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Propriétés
IUPAC Name |
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSRZMJYZGXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2849876.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2849887.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide](/img/structure/B2849892.png)
![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2849895.png)
![N,4-Dimethyl-N-[(S)-alpha-methylphenethyl]benzenesulfonamide](/img/structure/B2849896.png)


